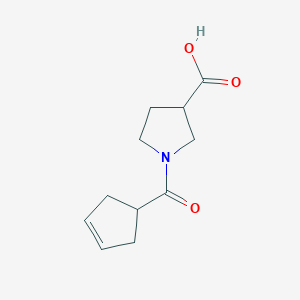

1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid

描述

属性

IUPAC Name |

1-(cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-10(8-3-1-2-4-8)12-6-5-9(7-12)11(14)15/h1-2,8-9H,3-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNVVIYFNWQARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)C2CC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of the Cyclopent-3-ene-1-carbonyl Fragment

The cyclopent-3-ene-1-carbonyl portion is commonly derived from cyclopent-3-enecarboxylic acid or its esters. Several methods for preparing cyclopent-3-enecarboxylic acid esters have been reported with detailed reaction conditions and yields:

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Esterification with thionyl chloride and ethanol | Cyclopent-3-enecarboxylic acid, thionyl chloride, ethanol | 5–20 °C, 0.5–1.5 h, stirring | 54–89% | Dropwise addition of thionyl chloride to acid in ethanol, followed by extraction and purification. Yields vary with temperature and reaction time. |

| Silica gel chromatography purification | Post-reaction purification | - | ~54% | Used to isolate pure ethyl cyclopent-3-ene-1-carboxylate as a yellow oil. |

Example procedure:

A solution of cyclopent-3-enecarboxylic acid (500 g, 4.45 mol) in ethanol (500 mL) was stirred at 5–10 °C. Thionyl chloride (257.59 g, 2.16 mol) was added dropwise over 1 hour. After stirring at room temperature for 30 minutes, the mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with sodium carbonate solution and water, then concentrated to yield ethyl-3-cyclopentene-1-carboxylate with 89.42% yield.

Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives

The pyrrolidine-3-carboxylic acid core can be synthesized via enantioselective Michael addition reactions of carboxylate-substituted enones. This approach enables the formation of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which are structurally related to the target compound.

- Key reaction: Organocatalytic enantioselective Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes.

- Outcome: Access to 5-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess (up to 97% ee).

- Steps: Typically involves two-step sequences including Michael addition followed by cyclization and functional group manipulations.

Coupling of Cyclopent-3-ene Carbonyl and Pyrrolidine-3-carboxylic Acid Units

A direct method to form 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid involves coupling the cyclopent-3-enecarbonyl fragment with the pyrrolidine-3-carboxylic acid derivative through amide bond formation.

- Typical approach: Activation of the cyclopent-3-ene-1-carboxylic acid (or ester) as an acid chloride or mixed anhydride, followed by reaction with pyrrolidine-3-carboxylic acid or its protected form.

- Protecting groups: Use of Fmoc (9H-fluoren-9-ylmethoxycarbonyl) for amino protection on pyrrolidine derivatives is common to enable selective deprotection and peptide bond formation.

- Catalysts and conditions: Palladium-catalyzed spirocyclization and subsequent acidic azlactone opening have been reported for related cyclopentene-based amino acid derivatives, providing a one-pot enantioselective synthesis route.

Representative Synthetic Procedure from Literature

A recently reported enantioselective preparation involves:

- Mixing azlactone derivatives with a palladium catalyst and an organocatalyst in ethyl acetate at room temperature.

- Monitoring reaction progress by ^1H NMR.

- After full conversion, evaporation of solvent followed by treatment with trimethylsilyl chloride in methanol at 45 °C for 2 hours.

- Final purification by silica gel chromatography yields the desired cyclopentene-based amino acid derivative.

Summary Table of Key Preparation Methods

| Step | Starting Material | Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Cyclopent-3-enecarboxylic acid | Thionyl chloride, ethanol, 5–20 °C, 0.5–1.5 h | 54–89% | Formation of ethyl cyclopent-3-ene-1-carboxylate |

| 2 | 4-alkyl-4-oxo-2-enoates + nitroalkanes | Organocatalytic Michael addition | High ee (up to 97%) | Formation of pyrrolidine-3-carboxylic acid derivatives |

| 3 | Cyclopent-3-enecarbonyl chloride + pyrrolidine-3-carboxylic acid derivative | Amide coupling, Fmoc protection, Pd catalysis | Variable | One-pot enantioselective spirocyclization and azlactone opening |

Research Findings and Analysis

- The esterification of cyclopent-3-enecarboxylic acid using thionyl chloride in ethanol is a robust and high-yielding method to prepare cyclopent-3-ene-1-carbonyl precursors, with reaction temperature and time critically affecting yield and purity.

- Asymmetric organocatalytic Michael addition reactions provide a powerful tool for constructing the pyrrolidine-3-carboxylic acid framework with excellent stereocontrol, essential for biological activity and further functionalization.

- Advanced catalytic systems combining palladium catalysis and organocatalysts enable efficient one-pot syntheses of cyclopentene-based amino acid derivatives, simplifying the preparation of complex molecules like this compound.

- Protecting groups such as Fmoc are crucial for selective amide bond formation and avoiding side reactions during peptide synthesis steps.

化学反应分析

1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the carboxylic acid group, forming amides or esters.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols.

Major products formed from these reactions include ketones, alcohols, amines, amides, and esters.

科学研究应用

1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

相似化合物的比较

Key Observations :

- Substituent Impact: Bulky groups (e.g., 2-ethylhexanoyl) significantly elevate molecular weight and logP values, influencing membrane permeability .

- Functional Groups : The presence of an oxo group (as in 1-methyl-5-oxopyrrolidine-3-carboxylic acid) reduces basicity of the pyrrolidine nitrogen compared to carbonyl-substituted derivatives .

Physicochemical Properties

- Solubility: Carboxylic acid derivatives generally exhibit moderate aqueous solubility, influenced by substituents. For example, 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) is water-soluble due to its polar oxo group, whereas 2-ethylhexanoyl analogs require organic solvents .

- Stability : Cyclopentene-containing compounds may undergo ring-opening reactions under acidic or oxidative conditions, unlike saturated cyclohexane analogs .

生物活性

1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its interactions with biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula CHNO, featuring a cyclopentene ring fused to a pyrrolidine ring, along with a carboxylic acid functional group. This unique structure allows it to mimic natural products, which may enhance its therapeutic potential.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | CHNO | Dual functionality from cyclopentene and pyrrolidine rings |

| Cyclopentene-1-carboxylic acid | CHO | Lacks the pyrrolidine ring |

| Pyrrolidine-3-carboxylic acid | CHNO | Known for biological activity as an amino acid derivative |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that the compound may bind to various molecular targets, potentially modulating their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes such as signal transduction and metabolic regulation.

Potential Targets

- Enzymes : The compound may interact with prolyl oligopeptidase (POP), which is involved in the degradation of proline-containing peptides. Inhibition of POP has been linked to neuroprotective effects and modulation of cognitive functions .

- Receptors : There is ongoing research into the compound's binding affinity with receptors in the nervous system, which could lead to neuroprotective applications.

Biological Activities

Research indicates that this compound exhibits several biological activities relevant to medicinal chemistry:

- Antiviral Activity : Initial data suggest potential interactions with viral proteins, indicating its possible utility in antiviral drug design.

- Neuroprotective Effects : Its interactions with nervous system receptors may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, similar to other pyrrolidine derivatives that have shown significant inhibitory effects on arginase and other targets .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

- Study on Prolyl Oligopeptidase Inhibitors : Research has demonstrated that modifications in pyrrolidine derivatives can significantly enhance their potency as POP inhibitors. These findings underline the importance of structural features in determining biological activity .

- Antiviral Research : Interaction studies have indicated that compounds with similar structures can effectively inhibit viral replication by targeting specific viral proteins, suggesting a pathway for further investigation into this compound's antiviral potential .

常见问题

Q. What synthetic methodologies are commonly employed to prepare 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves coupling cyclopent-3-ene-1-carbonyl chloride with pyrrolidine-3-carboxylic acid derivatives under Schotten-Baumann conditions. Key optimization steps include:

- Catalyst Selection : Palladium or copper catalysts enhance coupling efficiency in analogous reactions .

- Solvent Systems : Polar aprotic solvents like DMF or toluene improve solubility and reaction rates .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions .

Example protocol:

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| 1 | Cyclopent-3-ene-1-carbonyl chloride | Acyl donor | |

| 2 | Pyrrolidine-3-carboxylic acid | Nucleophile | |

| 3 | DMF, 25°C, 12h | Solvent/Temp |

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz in DMSO-d₆) confirms proton environments and carbon骨架. For example, the cyclopentene olefinic protons appear at δ 5.5–6.0 ppm, while the pyrrolidine ring protons resonate at δ 2.5–3.5 ppm .

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) coupled with ESI-MS verifies purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 237.2) .

Q. How should this compound be stored to ensure stability during experimental workflows?

- Methodological Answer :

- Storage Conditions : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the cyclopentene moiety .

- Handling : Use anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis of the carbonyl group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across synthesized batches?

- Methodological Answer :

- Batch Consistency Analysis : Compare HPLC chromatograms and NMR spectra to identify impurities (e.g., unreacted starting materials) .

- Bioassay Replication : Repeat enzyme inhibition assays (e.g., against PYCR1) under standardized conditions (pH 7.4, 37°C) to confirm activity trends .

Q. What computational strategies predict the stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Optimize transition-state geometries using Gaussian09 at the B3LYP/6-31G* level to predict enantiomeric excess .

- Molecular Docking : Dock the compound into PYCR1 (PDB: 2GV2) using AutoDock Vina to assess binding affinity and stereochemical preferences .

Q. How can enzymatic assays evaluate the compound’s inhibition of pyrroline-5-carboxylate reductases (PYCRs)?

- Methodological Answer :

- In Vitro Assays : Monitor NADPH consumption at 340 nm in a buffer containing 50 mM Tris-HCl (pH 7.5), 0.1 mM NADPH, and 1 mM substrate .

- Kinetic Analysis : Calculate Kᵢ values using Lineweaver-Burk plots under varying inhibitor concentrations .

Data Contradiction Analysis

Q. Why might NMR data for this compound vary between research groups?

- Methodological Answer :

- Solvent Effects : Chemical shifts differ in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding. For example, the carboxylic proton may appear broad in DMSO but absent in CDCl₃ .

- Tautomerism : The pyrrolidine ring’s conformational flexibility can lead to peak splitting in ¹H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。